molecular formula C16H18ClN5O2 B11213787 2-(2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B11213787
M. Wt: 347.80 g/mol
InChI Key: KVDWUOCEOUHUOG-UHFFFAOYSA-N
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Description

2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL involves the inhibition of cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 phase to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core and a 3-chloro-4-methylphenyl group. This unique structure allows it to effectively inhibit CDKs, making it a promising candidate for cancer treatment research .

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

2-[2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-21-22)15(19-10-20-16)18-4-6-24-7-5-23/h2-3,8-10,23H,4-7H2,1H3,(H,18,19,20)

InChI Key

KVDWUOCEOUHUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl

Origin of Product

United States

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